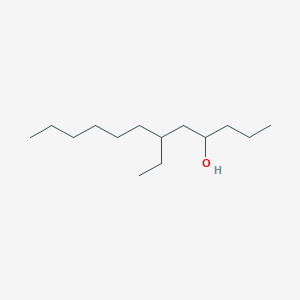

4-Dodecanol, 6-ethyl-

Description

Nomenclature and Positional Isomerism of Branched Dodecanols

The name "4-Dodecanol, 6-ethyl-" is derived from the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature can be broken down as follows:

Dodecan- : This root indicates the longest continuous carbon chain in the molecule consists of twelve carbon atoms. aakash.ac.in

-ol : This suffix signifies the presence of a hydroxyl (-OH) group, the defining functional group of an alcohol. aakash.ac.in

4- : This number specifies that the hydroxyl group is attached to the fourth carbon atom of the dodecane (B42187) chain. aakash.ac.in

6-ethyl- : This indicates that an ethyl group (-CH2CH3) is attached as a substituent to the sixth carbon atom of the dodecane chain.

The structure of 4-Dodecanol, 6-ethyl- results in a molecule with a total of 14 carbon atoms. This compound exhibits structural isomerism, specifically positional isomerism. Positional isomers have the same molecular formula and the same carbon skeleton but differ in the position of the functional group or substituent. nih.govsigmaaldrich.com In the case of branched dodecanols, numerous positional isomers can exist by altering the location of the hydroxyl group and the ethyl group along the dodecane chain.

Table 1: Illustrative Examples of Positional Isomers of Ethyl Dodecanol (B89629)

| IUPAC Name | Position of Hydroxyl Group | Position of Ethyl Group | Molecular Formula |

| 4-Dodecanol, 6-ethyl- | 4 | 6 | C14H30O |

| 2-Ethyldodecan-1-ol | 1 | 2 | C14H30O |

| 3-Ethyldodecan-3-ol | 3 | 3 | C14H30O |

This table illustrates the concept of positional isomerism using hypothetical and known isomers. 2-Ethyldodecan-1-ol and 3-Ethyldodecan-3-ol are known isomers. exxonmobilchemical.comchemcess.com

Significance of Branched Secondary Alcohols in Contemporary Organic Chemistry

Branched secondary alcohols, including complex structures like 4-Dodecanol, 6-ethyl-, hold considerable importance in modern organic chemistry for several reasons. Their branched nature imparts distinct physical properties compared to their linear counterparts. A key difference is the significant depression of the melting or pour point. For instance, while a linear C12-C14 alcohol might solidify around room temperature, a branched iso-tridecyl alcohol can have a pour point below -40°C. nih.gov This property is highly valuable in applications requiring fluidity at low temperatures, such as in lubricants and surfactants used in cold climates. nih.gov

Furthermore, these alcohols are versatile intermediates in chemical synthesis. rsc.org The hydroxyl group can be a site for various chemical transformations, allowing for the synthesis of a wide range of other compounds like esters and ethers. acs.org The development of new catalytic methods, such as the "borrowing hydrogen" strategy, facilitates the synthesis of complex, long-chain alcohols from more readily available ones, highlighting their role as building blocks for more complex molecules. The ability to functionalize the aliphatic backbone of these alcohols further expands their utility in creating novel molecules for fields like drug discovery. nih.gov

Table 2: Comparison of Physical Properties of Linear vs. Branched Alcohols

| Compound | Carbon Chain Structure | Average Molecular Weight | Melting Point (°C) |

| 1-Tetradecanol (Myristyl Alcohol) | Linear | 214 | 37 to 39 |

| 1-Hexadecanol (Cetyl Alcohol) | Linear | 242 | 45 to 49 |

| Branched C14-C15 Alcohol Blend | Branched | 219 | 19 to 21 |

| ISOFOL® 16 (Branched C16 Alcohol) | Branched | 242 | -15 to -21 |

Source: Adapted from Sasol Technical Data. researchgate.net This table demonstrates the effect of branching on the melting point of alcohols with similar molecular weights.

Overview of Academic Research Trends Pertaining to Complex Aliphatic Alcohols

Current academic research on complex aliphatic alcohols is multifaceted, focusing on innovative synthesis methods, novel applications, and a deeper understanding of their physicochemical properties.

One significant research trend is the development of sustainable and efficient methods for synthesizing these alcohols. This includes biocatalytic routes, where microorganisms like Ralstonia eutropha are engineered to produce branched-chain alcohols such as isobutanol and 3-methyl-1-butanol from renewable resources. chemrxiv.org These biologically-derived alcohols are being investigated as potential biofuels. sioc-journal.cn In synthetic chemistry, there is a strong focus on catalytic processes that allow for the selective construction of complex alcohol architectures.

Another area of active investigation is the use of complex aliphatic alcohols as platforms for creating value-added chemicals. Research into the deoxygenative olefination of aliphatic alcohols, for example, demonstrates a method to convert these readily available materials into olefin products, which are important in polymer and materials science. researchgate.net

Furthermore, studies are exploring the influence of branching on the behavior of molecules in solution. For example, research has shown that branched-chain alcohols can significantly affect the surface activity and self-assembly of surfactants, which is crucial for optimizing formulations in detergents, cosmetics, and other products. The fundamental study of very-long-chain secondary alcohols in natural systems, such as in the cuticular waxes of plants, also provides insights into their biosynthesis and ecological functions.

Structure

3D Structure

Properties

CAS No. |

574730-30-6 |

|---|---|

Molecular Formula |

C14H30O |

Molecular Weight |

214.39 g/mol |

IUPAC Name |

6-ethyldodecan-4-ol |

InChI |

InChI=1S/C14H30O/c1-4-7-8-9-11-13(6-3)12-14(15)10-5-2/h13-15H,4-12H2,1-3H3 |

InChI Key |

PEMNVJXSHLBJGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)CC(CCC)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Dodecanol, 6 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 4-Dodecanol, 6-ethyl-, a detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of its regiochemistry (the location of the hydroxyl and ethyl groups) and provides insights into its stereochemistry.

The ¹H NMR spectrum of 4-Dodecanol, 6-ethyl- is expected to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide valuable structural information.

The proton attached to the carbon bearing the hydroxyl group (H-4) is anticipated to appear as a multiplet in the range of δ 3.5-3.8 ppm. Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The complexity of this signal arises from coupling to the protons on the neighboring carbons (C-3 and C-5).

The protons of the ethyl group at C-6 will present as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), arising from coupling with each other. The remaining methylene (CH₂) groups of the dodecane (B42187) chain will produce a complex series of overlapping multiplets, typically in the δ 1.2-1.6 ppm region. The terminal methyl groups of the main chain and the ethyl branch will appear as triplets at approximately δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Dodecanol, 6-ethyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (CH-OH) | 3.5 - 3.8 | m |

| H-6 (CH-CH₂CH₃) | 1.3 - 1.6 | m |

| CH₂ (ethyl group) | 1.3 - 1.5 | q |

| CH₃ (ethyl group) | ~0.9 | t |

| Chain CH₂ | 1.2 - 1.6 | m |

| Terminal CH₃ | ~0.9 | t |

Note: Predicted values are based on typical chemical shifts for similar aliphatic alcohols. Actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-Dodecanol, 6-ethyl- will give rise to a distinct signal.

The carbon atom bonded to the hydroxyl group (C-4) is expected to resonate in the downfield region, typically between δ 70-75 ppm. The carbons of the ethyl group (C-6 and its attached methylene and methyl carbons) and the carbons of the main dodecane chain will have characteristic shifts. The presence of branching at C-6 will influence the chemical shifts of the neighboring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Dodecanol, 6-ethyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (CH-OH) | 70 - 75 |

| C-6 (CH-CH₂CH₃) | 40 - 45 |

| C-5 | 35 - 40 |

| C-7 | 35 - 40 |

| CH₂ (ethyl group) | 25 - 30 |

| CH₃ (ethyl group) | 10 - 15 |

| Chain CH₂ | 22 - 35 |

Note: Predicted values are based on typical chemical shifts for similar aliphatic alcohols.

To definitively establish the connectivity of the atoms in 4-Dodecanol, 6-ethyl-, a suite of 2D NMR experiments is employed. youtube.comsdsu.edursc.orgiu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 4-Dodecanol, 6-ethyl-, COSY would show correlations between H-4 and the protons on C-3 and C-5, confirming the position of the alcohol. It would also show a clear correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu By combining the information from the ¹H and ¹³C spectra, HSQC allows for the unambiguous assignment of each proton to its corresponding carbon atom.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of 4-Dodecanol, 6-ethyl-, allowing for the complete assignment of all proton and carbon signals and confirming the connectivity of the molecule.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. Secondary and branched alcohols often exhibit weak or absent molecular ion peaks due to the ease of fragmentation. creative-proteomics.comlibretexts.orgwikipedia.orgchim.lu

The fragmentation of 4-Dodecanol, 6-ethyl- is expected to be dominated by several key pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. creative-proteomics.comwikipedia.org For 4-Dodecanol, 6-ethyl-, this would involve the loss of a propyl radical or an octyl radical, leading to the formation of oxonium ions.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for many alcohols, resulting in a peak at M-18. aip.org

Cleavage at the Branch Point: The presence of the ethyl group at C-6 creates a point of branching, which can readily undergo cleavage, leading to the formation of stable secondary carbocations.

Table 3: Predicted Characteristic EI-MS Fragment Ions for 4-Dodecanol, 6-ethyl-

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 214 | [C₁₄H₃₀O]⁺· | Molecular Ion (M⁺·) - likely weak or absent |

| 196 | [C₁₄H₂₈]⁺· | Loss of H₂O (M-18) |

| 171 | [C₁₁H₂₃O]⁺ | α-Cleavage (loss of C₃H₇) |

| 115 | [C₇H₁₅O]⁺ | α-Cleavage (loss of C₇H₁₅) |

| 87 | [C₅H₁₁O]⁺ | Cleavage at C4-C5 bond |

Chemical Ionization (CI) is a softer ionization technique compared to EI, which typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. acs.orgacs.org This makes CI-MS particularly useful for confirming the molecular weight of compounds that show a weak or absent molecular ion in their EI spectra, such as 4-Dodecanol, 6-ethyl-. acs.orgrsc.org

Using a reagent gas like methane (B114726) or isobutane, the primary ions generated from the reagent gas will react with the analyte molecules through proton transfer, leading to the formation of a protonated molecule, [C₁₄H₃₀O + H]⁺, which would be observed at m/z 215. The presence of this strong [M+H]⁺ peak in the CI mass spectrum would provide clear evidence for the molecular formula of 4-Dodecanol, 6-ethyl-.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Dodecanol, 6-ethyl- |

| Methane |

Electrospray Ionization (ESI) Mass Spectrometry with Derivatization Strategies

Electrospray Ionization (ESI) is a soft ionization technique that is frequently coupled with mass spectrometry (MS) for the analysis of a wide range of organic molecules. However, the analysis of long-chain aliphatic alcohols such as 4-dodecanol, 6-ethyl- via ESI-MS can be challenging. These compounds often exhibit low ionization efficiency and are prone to in-source fragmentation, primarily through the neutral loss of water, which results in weak or non-existent molecular ion signals. creative-proteomics.comlibretexts.org To overcome these limitations and enhance detection sensitivity and specificity, derivatization strategies are commonly employed prior to LC-MS analysis.

The primary goal of derivatization in this context is to introduce a functional moiety onto the alcohol's hydroxyl group that possesses a high proton affinity or is permanently charged, thereby promoting efficient ionization. This chemical modification leads to the formation of a stable pseudomolecular ion, typically [M+H]⁺ or another adduct, which can be readily detected by the mass spectrometer. nih.gov

A notable derivatization agent for alcohols is phenyl isocyanate (PIC). nih.govresearchgate.net The reaction involves the addition of the hydroxyl group of the alcohol to the isocyanate group, forming a stable carbamate (B1207046) derivative. This derivative is significantly more amenable to positive ion ESI-MS analysis than the original alcohol. The derivatization not only improves ionization efficiency but also enhances chromatographic retention on reverse-phase columns. researchgate.net For 4-dodecanol, 6-ethyl-, derivatization with PIC would increase the mass of the molecule by 119.12 Da, shifting the expected protonated molecule from m/z 215 to a derivatized ion [M+PIC+H]⁺ at m/z 334.

Other derivatization approaches, such as silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also utilized, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, to increase volatility and thermal stability. nih.gov While less common for ESI, the principle of modifying the hydroxyl group to improve analytical characteristics is the same. The selection of a derivatization strategy depends on the analyte's structure, the analytical platform (LC-MS or GC-MS), and the desired sensitivity. frontiersin.org

| Analyte | Molecular Formula | Molecular Weight (Da) | Derivatization Reagent | Expected Ion (Positive ESI) | Expected m/z |

|---|---|---|---|---|---|

| 4-Dodecanol, 6-ethyl- | C₁₄H₃₀O | 214.39 | None | [M+H]⁺ | 215.4 |

| 4-Dodecanol, 6-ethyl- Phenylcarbamate | C₂₁H₃₅NO₂ | 333.51 | Phenyl Isocyanate (PIC) | [M+PIC+H]⁺ | 334.5 |

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic compounds. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions, often called daughter ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. rsc.org

For a branched secondary alcohol like 4-dodecanol, 6-ethyl-, the fragmentation pathways are predictable and highly informative. In positive-ion ESI-MS/MS, the protonated molecule at m/z 215 would be the precursor ion. Key fragmentation reactions for alcohols include the neutral loss of small molecules and bond cleavages adjacent to the functional group. creative-proteomics.comjove.com

A primary and highly characteristic fragmentation for alcohols is the loss of a water molecule (18 Da) from the protonated precursor ion [M+H]⁺. libretexts.org This dehydration reaction would produce a prominent daughter ion at m/z 197 ([M+H - H₂O]⁺).

Another dominant fragmentation pathway for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. creative-proteomics.comlibretexts.org For 4-dodecanol, 6-ethyl-, which is a secondary alcohol, two alpha-cleavage pathways are possible:

Cleavage of the C3-C4 bond: This would result in the loss of the propyl group as a neutral species and the formation of a protonated fragment containing the remainder of the molecule.

Cleavage of the C4-C5 bond: This involves the scission of the bond between the hydroxyl-bearing carbon and the rest of the long alkyl chain. This cleavage would result in the loss of the substituted octyl chain.

| Precursor Ion (m/z) | Proposed Daughter Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 215.4 | 197.4 | H₂O (18 Da) | Dehydration |

| 215.4 | 171.3 | C₃H₈ (44 Da) | Alpha-cleavage (C3-C4 bond) |

| 215.4 | 73.1 | C₈H₁₇ (113 Da) from C5-C12 + C₂H₅ at C6 | Alpha-cleavage (C4-C5 bond) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. mdpi.com For 4-Dodecanol, 6-ethyl-, these techniques can confirm the presence of key structural features such as the hydroxyl (-OH) group and the aliphatic alkyl chains (-CH₂, -CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of 4-Dodecanol, 6-ethyl- is expected to show several characteristic absorption bands:

O-H Stretching: A strong and characteristically broad absorption band is expected in the region of 3200–3600 cm⁻¹. The broadening of this peak is a direct result of intermolecular hydrogen bonding between alcohol molecules in the condensed phase. researchgate.net The presence of steric hindrance from the ethyl branch at the C6 position may result in a less ordered hydrogen-bonding network compared to a linear isomer, potentially leading to a comparatively narrower OH band. researchgate.net

C-H Stretching: A series of sharp, strong peaks will appear in the 2850–3000 cm⁻¹ range. These correspond to the symmetric and asymmetric stretching vibrations of the numerous methyl (-CH₃) and methylene (-CH₂) groups in the dodecyl and ethyl chains. rsc.org

C-O Stretching: A moderately strong band in the 1100-1150 cm⁻¹ region is indicative of the C-O stretching vibration of a secondary alcohol. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the selection rules for Raman activity differ from IR, it provides valuable structural information, especially for non-polar bonds.

C-H Stretching: This region (2800–3000 cm⁻¹) is also prominent in the Raman spectrum, often showing well-resolved peaks corresponding to the various C-H vibrations. mdpi.com Raman spectroscopy is particularly sensitive to the conformation of alkyl chains. acs.org

O-H Stretching: The O-H stretching vibration is typically weak and difficult to observe in the Raman spectra of alcohols.

Together, IR and Raman spectra provide a comprehensive vibrational profile of 4-Dodecanol, 6-ethyl-, allowing for the unambiguous identification of its key functional groups and offering insights into its molecular structure and intermolecular interactions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | Strong (Both) |

| C-O Stretch (Secondary Alcohol) | 1100 - 1150 | IR | Medium - Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | IR | Medium |

| C-C Stretch (Skeletal) | 800 - 1200 | Raman | Medium - Strong |

Reaction Mechanisms and Chemical Transformations of 4 Dodecanol, 6 Ethyl

Mechanistic Studies of Hydroxyl Group Reactivity in Branched Secondary Alcohols

The reactivity of the hydroxyl group in a branched secondary alcohol like 4-dodecanol, 6-ethyl- is influenced by steric hindrance around the carbinol carbon. This steric bulk affects the rates and mechanisms of various reactions. fiveable.mesketchy.com

Secondary alcohols can be oxidized to form ketones. studymind.co.ukbyjus.com This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which the hydroxyl group is attached. byjus.com For branched secondary alcohols such as 4-dodecanol, 6-ethyl-, this reaction yields 6-ethyl-4-dodecanone.

The oxidation of secondary alcohols is generally thermodynamically favored over the oxidation of primary alcohols to aldehydes. acs.org A variety of oxidizing agents can be employed, ranging from milder reagents like pyridinium (B92312) chlorochromate (PCC) to stronger ones like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄). fiveable.mestudymind.co.uk The choice of oxidant can be crucial, as stronger agents might lead to unwanted side reactions, although secondary alcohols are generally resistant to over-oxidation to carboxylic acids. studymind.co.ukchemguide.co.uk

The steric hindrance present in branched secondary alcohols can influence the rate of oxidation. core.ac.ukbham.ac.uk Increased steric bulk around the hydroxyl group can make the alcohol less susceptible to oxidation compared to less hindered secondary alcohols. fiveable.me Some catalytic systems show high selectivity for the oxidation of secondary alcohols over primary alcohols. organic-chemistry.org For instance, a system using nitric acid and iron(III) chloride in a fluorinated alcohol solvent has been shown to selectively oxidize secondary alcohols to ketones with high yields, even in the presence of primary alcohol groups. acs.org

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Conditions | Product from 4-Dodecanol, 6-ethyl- |

| Chromic Acid (H₂CrO₄) | Acidic, heat | 6-ethyl-4-dodecanone |

| Potassium Permanganate (KMnO₄) | Acidic or basic, heat | 6-ethyl-4-dodecanone |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | 6-ethyl-4-dodecanone |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | 6-ethyl-4-dodecanone |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature | 6-ethyl-4-dodecanone |

Nucleophilic substitution reactions at the secondary carbon of 4-dodecanol, 6-ethyl- involve the replacement of the hydroxyl group, which must first be converted into a good leaving group. sketchy.commsu.edu This is typically achieved by protonating the alcohol in acidic conditions to form an oxonium ion (-OH₂⁺). masterorganicchemistry.commasterorganicchemistry.com

The reaction can then proceed via two main mechanisms: S\N1 or S\N2. sketchy.commasterorganicchemistry.com

S\N1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.compressbooks.pub This pathway is favored for tertiary and secondary alcohols because they can form relatively stable carbocations. sketchy.com The significant steric hindrance in 4-dodecanol, 6-ethyl- would favor an S\N1 pathway over an S\N2 pathway. sketchy.com The carbocation intermediate is planar, so the incoming nucleophile can attack from either face, leading to a racemic or near-racemic mixture of stereoisomers if the original alcohol was chiral.

S\N2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon at the same time as the leaving group departs. masterorganicchemistry.comulethbridge.ca This pathway is sensitive to steric hindrance. ulethbridge.ca For a sterically hindered secondary alcohol like 4-dodecanol, 6-ethyl-, the S\N2 pathway is generally disfavored due to the difficulty of the nucleophile accessing the electrophilic carbon. masterorganicchemistry.comyoutube.com

The stereochemical outcome depends on the mechanism. S\N1 reactions typically lead to racemization, while S\N2 reactions result in an inversion of stereochemistry at the reaction center. Given the structure of 4-dodecanol, 6-ethyl-, S\N1 reactions are more probable, especially with weak nucleophiles. sketchy.commasterorganicchemistry.com

The acid-catalyzed dehydration of alcohols is an elimination reaction that forms an alkene and water. msu.edulibretexts.org For secondary alcohols like 4-dodecanol, 6-ethyl-, this reaction typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate, similar to the S\N1 pathway. libretexts.orgchemistrysteps.com

The mechanism involves:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water). chemistrysteps.comlibretexts.org

Loss of the water molecule to form a secondary carbocation. chemistrysteps.com

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond. libretexts.org

Due to the structure of 4-dodecanol, 6-ethyl-, elimination can occur in two directions, leading to a mixture of alkene isomers. According to Zaitsev's rule , the major product will be the more substituted (and therefore more stable) alkene. msu.eduscienceready.com.auyoutube.com

For 4-dodecanol, 6-ethyl-, the possible alkene products are:

6-Ethyl-3-dodecene (from elimination of a proton from C3)

6-Ethyl-4-dodecene (from elimination of a proton from C5)

Following Zaitsev's rule, 6-ethyl-4-dodecene would be expected to be the major product as it is the more substituted alkene. scienceready.com.au Rearrangement of the carbocation intermediate is also a possibility in E1 reactions, which could lead to even more isomeric products. msu.edulibretexts.org

Ethers can be synthesized from alcohols like 4-dodecanol, 6-ethyl-, though the steric hindrance of the branched structure presents challenges. nih.gov

Two common methods for ether synthesis are:

Acid-Catalyzed Dehydration: At lower temperatures than required for alkene formation, two molecules of a primary alcohol can react to form a symmetrical ether. masterorganicchemistry.com This method is less effective for secondary alcohols like 4-dodecanol, 6-ethyl-, as elimination to form alkenes becomes a significant competing reaction. lumenlearning.com

Williamson Ether Synthesis: This is a more versatile method that involves the reaction of an alkoxide with an alkyl halide via an S\N2 mechanism. libretexts.orgbyjus.com To synthesize an ether from 4-dodecanol, 6-ethyl-, it would first be deprotonated with a strong base (like NaH) to form the corresponding alkoxide. This alkoxide would then act as a nucleophile. However, due to the steric hindrance of the alkoxide, it would react most efficiently with a less hindered (primary) alkyl halide. libretexts.orgbyjus.com Using a secondary or tertiary alkyl halide would likely result in elimination (E2) as the major pathway. byjus.comjk-sci.com

The synthesis of highly branched ethers is challenging due to these competing elimination reactions and steric hindrance. nih.govpearson.com However, acid catalysts like Amberlyst resins and zeolites have been used for the etherification of branched alcohols. rsc.orgresearchgate.netosti.gov

4-Dodecanol, 6-ethyl- can react with carboxylic acids to form esters in a process called esterification. The most common method is the Fischer esterification , which involves heating the alcohol and carboxylic acid with an acid catalyst, such as sulfuric acid. jove.comjove.com

The reaction is reversible, and the position of the equilibrium can be shifted towards the products by removing water as it forms or by using an excess of one of the reactants (typically the alcohol). jove.comjove.com

The rate of esterification is sensitive to steric hindrance. The reactivity of alcohols in Fischer esterification follows the order: primary > secondary > tertiary. byjus.com Therefore, the esterification of the sterically hindered secondary alcohol 4-dodecanol, 6-ethyl- would be slower than that of a primary alcohol. byjus.comresearchgate.net The use of more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, can lead to higher yields of the ester under milder conditions.

Etherification Reactions and Formation of Branched Ethers

Reactions Involving the Branched Alkyl Chain

The long alkyl chain of 4-dodecanol, 6-ethyl- is generally unreactive, typical of alkanes. byjus.com However, it can undergo reactions under specific, often harsh, conditions, such as free-radical halogenation.

Free-Radical Halogenation: This reaction involves the substitution of a hydrogen atom on the alkane chain with a halogen (typically chlorine or bromine) in the presence of UV light or heat. byjus.comunacademy.comlibretexts.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgsavemyexams.comsrmist.edu.in

Due to the numerous C-H bonds in the 4-dodecanol, 6-ethyl- molecule, this reaction is generally not selective and will produce a complex mixture of halogenated isomers. byjus.com The reactivity of C-H bonds in free-radical halogenation follows the order: tertiary > secondary > primary. Therefore, the hydrogen atoms at the tertiary carbon (C-6) and the other secondary carbons would be preferentially replaced over the primary hydrogens on the terminal methyl groups.

Functionalization of Carbon-Hydrogen Bonds in the Alkyl Moieties

The selective functionalization of carbon-hydrogen (C-H) bonds in the alkyl chains of 4-dodecanol, 6-ethyl- is a key area of research, aiming to introduce new functional groups and create more complex molecules. This process is challenging due to the presence of multiple C-H bonds with similar reactivity. However, transition metal catalysis has emerged as a powerful tool to achieve site-selective functionalization. nih.gov

One common strategy involves the use of directing groups, where a functional group within the molecule guides the catalyst to a specific C-H bond. nih.gov In the case of 4-dodecanol, 6-ethyl-, the hydroxyl group can act as an internal directing group, facilitating reactions at positions in close proximity. For instance, iridium-phenanthroline catalysts in combination with dihydrosilane reagents have shown the ability to selectively functionalize primary C-H bonds at the γ-position relative to a hydroxyl group. nih.gov This approach offers a predictable way to modify the terminal ends of the alkyl chains.

Another approach is the use of rhodium catalysts for intermolecular C-H functionalization. researchgate.net These catalysts can selectively react at secondary C-H bonds, even in the presence of typically more reactive benzylic C-H bonds. researchgate.net This selectivity is crucial for modifying the internal positions of the dodecyl chain in 4-dodecanol, 6-ethyl-. The choice of ligand on the rhodium catalyst can further influence the site-selectivity and diastereoselectivity of the reaction. researchgate.net

Furthermore, the azidation of tertiary C-H bonds can be achieved with high selectivity using iron-based catalysts. nih.gov This reaction favors the more electron-rich tertiary C-H bond, which in 4-dodecanol, 6-ethyl- would be the carbon atom at the 6-position bearing the ethyl group. This method allows for the introduction of a nitrogen-containing functional group, opening up avenues for further synthetic transformations. nih.gov

Cleavage and Fragmentation Pathways of the Dodecyl Backbone

The structural elucidation of 4-dodecanol, 6-ethyl- and its derivatives often relies on mass spectrometry, where the molecule undergoes cleavage and fragmentation. Understanding these pathways is crucial for its characterization. In mass spectrometry, the molecular ion of long-chain alcohols can be weak or absent due to facile fragmentation. whitman.edu

A common fragmentation pathway for alcohols is the loss of a water molecule (M-18), which is a characteristic peak. whitman.edu Another typical fragmentation is α-cleavage, where the bond adjacent to the oxygen-bearing carbon is broken. libretexts.org For 4-dodecanol, 6-ethyl-, this would lead to the loss of either a propyl radical or a heptyl radical.

Inductive cleavage can also occur, particularly when electronegative atoms are present, though this is less prominent in simple alcohols. libretexts.org The McLafferty rearrangement is another significant fragmentation pathway for molecules with longer alkyl chains, involving the transfer of a γ-hydrogen atom to the oxygen, followed by the cleavage of a C-C bond, resulting in the loss of an alkene. libretexts.org

In the context of chemical reactions, the dodecyl backbone can be cleaved under specific catalytic conditions. For instance, tandem catalysis using a rhodium catalyst can achieve oxidative dehydroxymethylation of primary alcohols, leading to the formation of an alkene with one less carbon atom. escholarship.org While 4-dodecanol, 6-ethyl- is a secondary alcohol, related C-C bond cleavage reactions can be envisioned with appropriate catalytic systems.

Catalysis in 4-Dodecanol, 6-ethyl- Transformations

Catalysis plays a pivotal role in the transformation of 4-dodecanol, 6-ethyl-, enabling a variety of chemical reactions with improved efficiency and selectivity.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for the transformation of alcohols. For instance, the hydroformylation of olefins to produce aldehydes, a key step in the synthesis of alcohols like dodecanol (B89629), is often carried out using homogeneous catalysts. The reverse reaction, the decarbonylation of aldehydes to alkanes, can also be achieved with homogeneous rhodium catalysts. escholarship.org

In the context of 4-dodecanol, 6-ethyl-, homogeneous catalysts are crucial for C-H bond functionalization reactions. nih.govresearchgate.netrutgers.edu As mentioned earlier, iridium and rhodium complexes are effective for the selective introduction of functional groups into the alkyl chains. nih.govresearchgate.net These catalysts offer high selectivity, which is often difficult to achieve with other methods. nih.govrutgers.edu

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. encyclopedia.pub They are extensively used in industrial processes involving alcohols. For example, the direct amination of dodecanol with ammonia (B1221849) to produce dodecylamine (B51217) can be effectively catalyzed by supported metal catalysts such as Ru/C, Pd/C, and Pt/C. encyclopedia.pubresearchgate.net The Ru/C catalyst, in particular, has shown high yields of dodecylamine. encyclopedia.pubresearchgate.net

The etherification of alcohols can be achieved using solid acid catalysts like tungstated zirconia. osti.gov This catalyst has demonstrated high selectivity for the formation of ethers from primary alcohols. osti.gov While the branched structure of 4-dodecanol, 6-ethyl- might lead to competing dehydration reactions, this approach highlights the potential of heterogeneous catalysts for C-O bond formation. osti.gov Supported copper catalysts have also been investigated for the conversion of ethanol, where the support material influences the reaction selectivity towards dehydrogenation or other transformations. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes can operate under mild conditions and exhibit high regio- and chemo-selectivity. researchgate.net

For alcohol transformations, alcohol dehydrogenases (ADHs) are a key class of enzymes that can oxidize alcohols to aldehydes or ketones. researchgate.netacs.org The reverse reaction, the reduction of carbonyl compounds to alcohols, is also possible. The specificity of the enzyme determines which alcohol enantiomer is produced or consumed.

Lipases are another important class of enzymes used in the kinetic resolution of racemic alcohols, including the precursors to lactones like (R)-4-dodecanolide. researchgate.net This enzymatic process allows for the separation of enantiomers, which is often challenging to achieve through chemical methods.

Cytochrome P450 monooxygenases can be engineered to achieve specific hydroxylation of alkanols. frontiersin.orgnih.gov For example, a variant of CYP153A33 has been shown to hydroxylate the ω-position of C6 to C16 1-alkanols. frontiersin.orgnih.gov This demonstrates the potential for biocatalytic C-H functionalization of long-chain alcohols.

Chromatographic Separation and Purification Methodologies for 4 Dodecanol, 6 Ethyl

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is a powerful technique for the analysis of volatile compounds like 4-Dodecanol, 6-ethyl-. It allows for the separation of isomers and the assessment of purity with high resolution.

GC-Flame Ionization Detection (FID) for Quantification

GC with Flame Ionization Detection (FID) is a robust and widely used method for the quantitative analysis of organic compounds. The FID detector offers high sensitivity and a wide linear range for hydrocarbons and alcohols. For the analysis of 4-Dodecanol, 6-ethyl-, a non-polar or medium-polar capillary column is typically employed to achieve separation based on boiling points and polarity.

Research Findings: The analysis of C12-C14 n-alkane markers alongside active amyl and isoamyl alcohols has been successfully demonstrated on an inert ionic liquid column, the SLB®-IL111i, which provides excellent peak shapes for alcohols. sigmaaldrich.com While specific conditions for 4-Dodecanol, 6-ethyl- are not documented, a typical GC-FID setup for similar long-chain alcohols would involve a high-temperature program. For instance, the analysis of polyethoxylated alcohols has been performed with oven temperatures ramped up to 390-400°C. thermofisher.com The use of hydrogen as a carrier gas is common, and a split injection mode is often used to handle concentrated samples. sigmaaldrich.com

Table 1: Illustrative GC-FID Parameters for Branched Dodecanol (B89629) Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | SLB®-IL111i, 30 m x 0.25 mm I.D., 0.20 µm or similar | sigmaaldrich.com |

| Oven Program | Initial Temp: 90-180°C, Ramp: 10-20°C/min, Final Temp: up to 390°C | sigmaaldrich.comthermofisher.com |

| Injector Temp | 250°C | sigmaaldrich.com |

| Detector Temp | 250-400°C | sigmaaldrich.comthermofisher.com |

| Carrier Gas | Hydrogen or Helium, at an appropriate flow rate (e.g., 40 cm/sec) | sigmaaldrich.com |

| Injection | 1 µL, with a split ratio (e.g., 100:1) | sigmaaldrich.com |

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC coupled with Mass Spectrometry (GC-MS) is an indispensable tool for both the identification and quantification of 4-Dodecanol, 6-ethyl-. The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the ionized compound and its fragments, allowing for unambiguous identification.

Research Findings: The mass spectrum of an alcohol is characterized by specific fragmentation patterns. For primary and secondary alcohols, the molecular ion peak is often small, with a more prominent peak at [M-1] due to the loss of a hydrogen atom. whitman.edu A significant peak resulting from the loss of water ([M-18]) is also a common feature. whitman.edu For branched alcohols, fragmentation often occurs at the branching point. The identification of long-chain fatty acids and alcohols, including branched isomers, has been successfully performed using GC-MS after derivatization to enhance volatility and improve chromatographic behavior. nih.gov For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring specific characteristic ions of the target analyte.

Table 2: Typical GC-MS Parameters and Expected Ion Fragments for Branched Dodecanol Analysis

| Parameter | Value | Reference |

|---|---|---|

| GC Column | DB-5MS or similar non-polar column, 30 m x 0.25 mm I.D., 0.25 µm | nih.govlcms.cz |

| Oven Program | Initial Temp: 45-80°C, Ramp: 10-12°C/min, Final Temp: up to 325°C | nih.govlcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | whitman.edunih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | lcms.czdlr.de |

| Expected Fragments | [M-H₂O]⁺, fragments from cleavage at the ethyl branch | whitman.edu |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For the analysis of 4-Dodecanol, 6-ethyl- in highly complex matrices, such as petroleum products or environmental samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.com This technique uses two columns with different stationary phases, providing a much higher peak capacity than single-column GC. chemistry-matters.com

Research Findings: GCxGC has been effectively used to separate various chemical classes, including alcohols, in complex fuels. dlr.deacs.org A common setup involves a semi-polar first-dimension column and a non-polar second-dimension column. dlr.deacs.org This "reversed phase" approach allows for the separation of compounds based on polarity in the first dimension and boiling point in the second. The use of a thermal modulator between the two columns allows for the trapping and re-injection of effluent from the first column onto the second. acs.org Detection is often performed simultaneously with FID for quantification and a mass spectrometer for identification. dlr.deacs.org This dual detection provides comprehensive data on the composition of the mixture. dlr.deacs.org Studies on detergent alcohols have demonstrated the capability of GCxGC to separate cyclic and non-cyclic C12-C13 alcohols. scispace.comsun.ac.za

Table 3: Exemplary GCxGC-MS/FID Parameters for Complex Alcohol Mixtures

| Parameter | Value | Reference |

|---|---|---|

| 1st Dimension Column | BPX50 (semi-polar), 60 m x 0.25 mm ID, 0.25 µm film thickness | dlr.deacs.org |

| 2nd Dimension Column | BPX5 (non-polar), 3 m x 0.15 mm ID, 0.25 µm film thickness | dlr.deacs.org |

| Modulation Period | 4.5 s | acs.org |

| Oven Program | Initial Temp: 28°C, Ramp: 3.3 K/min, Final Temp: 330°C | dlr.deacs.org |

| Detectors | Simultaneous FID and Quadrupole MS | dlr.deacs.org |

Liquid Chromatography (LC) for Non-Volatile Derivatives and Complex Matrices

Liquid chromatography is a versatile technique suitable for the analysis of 4-Dodecanol, 6-ethyl-, especially when dealing with non-volatile derivatives or when the compound is present in a complex, non-volatile matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) can be employed for the separation of 4-Dodecanol, 6-ethyl-, particularly after derivatization to introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. Reversed-phase HPLC with a C18 or C8 column is the most common mode for separating such non-polar compounds.

Research Findings: While direct HPLC analysis of underivatized long-chain alcohols is challenging due to the lack of a strong chromophore, derivatization can overcome this limitation. For instance, chiral fluorescent reagents have been used to separate enantiomers of branched-chain fatty acids by HPLC, a technique that could be adapted for chiral branched-chain alcohols. tandfonline.com The separation of docetaxel (B913) prodrugs synthesized from branched-chain fatty alcohols was achieved using preparative liquid chromatography and their purity was determined by a reversed-phase HPLC system. nih.gov

Table 4: General HPLC Parameters for the Analysis of Derivatized Branched Dodecanol

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 or C30 reversed-phase, e.g., Develosil ODS-3, 3 µm, 4.6 mm I.D. x 150 mm | tandfonline.com |

| Mobile Phase | Gradient of Methanol (B129727)/Water or Acetonitrile (B52724)/Water | tandfonline.comnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | tandfonline.comnih.gov |

| Detector | UV-Vis or Fluorescence (depending on the derivatizing agent) | tandfonline.com |

| Column Temp. | Ambient to 40°C | nih.gov |

LC-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and selectivity for the analysis of 4-Dodecanol, 6-ethyl-. This technique is particularly valuable for trace-level detection in complex environmental or biological samples. Derivatization is often employed to improve ionization efficiency. whitman.eduresearchgate.netnih.gov

Research Findings: A method for the analysis of dodecanol and its ethoxylates in river water involved derivatization with phenyl isocyanate (PIC) followed by LC-MS/MS analysis. whitman.eduresearchgate.netnih.gov The separation was achieved on a C18 column with a gradient of acetonitrile and aqueous ammonium (B1175870) acetate (B1210297). researchgate.netnih.gov The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer allows for highly selective and sensitive quantification. whitman.eduresearchgate.net This approach enables the detection of dodecanol at very low concentrations (in the µg/L range). researchgate.netnih.govnih.gov Similar methods have been developed for the quantification of very-long-chain and branched-chain fatty acids in plasma, which involve derivatization followed by UPLC-MS/MS. nih.gov

Table 5: Representative LC-MS/MS Parameters for Derivatized Dodecanol Analysis

| Parameter | Value | Reference |

|---|---|---|

| LC Column | Hypersil Gold C18 RP, 1.9 µm, 100 mm x 2.1 mm I.D. | researchgate.netnih.gov |

| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Acetonitrile (Gradient Elution) | researchgate.netnih.gov |

| Flow Rate | 0.2 mL/min | researchgate.netnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.net |

| Mass Spectrometer | Triple Quadrupole (QqQ) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | whitman.eduresearchgate.net |

| Derivatizing Agent | Phenyl isocyanate (PIC) | whitman.eduresearchgate.netnih.gov |

Preparative Chromatography for Compound Isolation

Preparative chromatography is a critical technique for isolating and purifying specific compounds from a mixture in sufficient quantities for further analysis, such as structural elucidation by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). researchgate.net This method operates on the same principles as analytical chromatography but is scaled up to handle larger sample volumes. researchgate.net The goal is to separate the target compound, in this case, 4-Dodecanol, 6-ethyl-, from by-products, unreacted starting materials, or other components of a complex matrix. researchgate.net

Both preparative Gas Chromatography (GC) and Liquid Chromatography (LC) can be employed for the isolation of alcohols.

Preparative Gas Chromatography (Prep-GC): This technique is suitable for volatile and thermally stable compounds. researchgate.net Given that alcohols can be analyzed by GC, prep-GC is a viable option for isolating 4-Dodecanol, 6-ethyl-. It is particularly useful for obtaining milligram-level quantities of a high-purity compound. researchgate.net The process involves injecting a larger amount of the sample mixture onto a wide-bore column. The separated components are then collected as they elute from the system. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful method for purifying less volatile or thermally sensitive compounds. For an alcohol like 4-Dodecanol, 6-ethyl-, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water with methanol or acetonitrile). rjpharmacognosy.ir Fractions are collected as they elute, and those containing the purified compound are combined and concentrated. For instance, in the isolation of compounds from methanol extracts, preparative HPLC with a C18 column and a methanol-water mobile phase has been effectively used. rjpharmacognosy.ir

The selection between prep-GC and prep-HPLC depends on the volatility of 4-Dodecanol, 6-ethyl- and the nature of the impurities to be removed.

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is crucial for accurate and reliable chromatographic analysis. This step involves extracting the analyte of interest from its matrix and concentrating it, while simultaneously removing interfering substances. For long-chain alcohols, derivatization is often employed to improve their chromatographic properties and detectability.

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. mdpi.comakjournals.com For isolating alcohols like dodecanol from aqueous samples, an organic solvent that is immiscible with water is used to extract the alcohol. researchgate.net

A modern variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME). rsc.org In DLLME, a mixture containing a small amount of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. akjournals.comrsc.org This creates a cloudy solution with a very large surface area between the extraction solvent and the sample, leading to rapid and efficient extraction. rsc.org For alcohols that are less dense than water, a variation called DLLME based on the solidification of a floating organic drop (DLLME-SFO) is particularly useful. rsc.org Extraction solvents such as 1-dodecanol (B7769020) itself are commonly used in this method due to their low volatility and melting points near room temperature. rsc.org

The choice of solvent is critical for achieving high extraction efficiency. mdpi.com Ethyl acetate has been successfully used as an extraction solvent for dodecanol and its ethoxylated derivatives from water samples prior to derivatization and LC-MS/MS analysis. nih.govd-nb.info

Table 1: Solvents Used in Liquid-Liquid Extraction for Dodecanol and Related Alcohols

| Extraction Technique | Extraction Solvent | Disperser Solvent | Target Analyte Class | Reference |

|---|---|---|---|---|

| LLE | Ethyl Acetate | Not Applicable | Dodecanol, Ethoxylated Alcohols | researchgate.net, d-nb.info |

| DLLME-SFO | 1-Dodecanol, 1-Undecanol | Methanol, Ethanol, Acetonitrile | Polycyclic Aromatic Hydrocarbons, Organic Compounds | rsc.org, |

| LLE | Sulfolane, [C2mim][HSO4] | Not Applicable | 1-Dodecanol from n-tetradecane | mdpi.com |

Solid-Phase Extraction (SPE) is a more advanced and often more efficient sample preparation technique than LLE, requiring smaller volumes of organic solvents. diva-portal.org The principle of SPE is similar to that of liquid chromatography, involving the partitioning of analytes between a solid sorbent and a liquid phase. diva-portal.org

For the extraction of moderately polar organic compounds like 4-Dodecanol, 6-ethyl- from aqueous samples, reversed-phase SPE is typically used. oup.com

Common SPE Sorbents and Eluents:

Sorbents: Octadecyl-bonded silica (B1680970) (C18) is a widely used sorbent for retaining non-polar to moderately polar compounds from aqueous matrices. oup.com Other materials include styrene-divinylbenzene polymers and, more recently, green sorbents like diatomaceous earth. oup.comnih.gov Diatomaceous earth has been shown to be an efficient sorbent for separating and concentrating dodecanol and its ethoxylates from river water. nih.gov

Eluents: After the sample is loaded onto the SPE cartridge and interferences are washed away, the analyte of interest is eluted with a small volume of an organic solvent. The choice of eluent is critical for recovery. Dichloromethane has been shown to provide good solubility and recovery for a wide range of organic compounds. oup.com For dodecanol adsorbed on diatomaceous earth, hydrophobic compounds like dodecanol were efficiently eluted with chloroform, while more hydrophilic ethoxylates were recovered with methanol. nih.gov

A miniaturized version of SPE, known as Microextraction in Packed Syringe (MEPS), uses a very small amount of sorbent (~1 mg) packed into a syringe, allowing for rapid and automated online sample processing. diva-portal.orgdiva-portal.org

Table 2: Conditions for Solid-Phase Extraction of Dodecanol

| Sorbent | Eluent | Sample Matrix | Target Analyte | Reference |

|---|---|---|---|---|

| Diatomaceous Earth | Chloroform, Methanol | River Water | Dodecanol, Ethoxylated Dodecanols | nih.gov |

| C18-bonded silica | Dichloromethane | Sewage Water | Various Organic Pollutants | oup.com |

| C18-bonded silica | Methanol, Water | Plasma | Local Anesthetics | diva-portal.org |

Chemical derivatization is a key strategy used to modify an analyte's chemical structure to make it more suitable for chromatographic analysis and detection. libretexts.org For alcohols like 4-Dodecanol, 6-ethyl-, which contain an active hydrogen in the hydroxyl (-OH) group, derivatization is often necessary, especially for GC analysis. The primary goals are to increase volatility, improve thermal stability, and enhance detector response. researchgate.netlibretexts.org

Common Derivatization Reactions for Alcohols:

Silylation: This is one of the most common derivatization methods for compounds with active hydrogens. libretexts.org The active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert alcohols into their corresponding TMS ethers. researchgate.net These derivatives are more volatile and less polar, resulting in better peak shape and shorter retention times in GC. researchgate.net

Acylation (Esterification): In this process, the alcohol is reacted with an acylating agent to form an ester. libretexts.org This is particularly useful for enhancing detectability with specific detectors. For HPLC with UV detection, derivatizing with a reagent containing a chromophore is necessary. Phenyl isocyanate (PIC) is a common reagent that reacts with alcohols to form phenylurethane derivatives, which can be detected by UV detectors. researchgate.netresearchgate.netd-nb.info This method has been used for the analysis of dodecanol and its ethoxylates. researchgate.netd-nb.info Another reagent, 1-naphthoyl chloride, has also been used for similar purposes. d-nb.info

The choice of derivatization reagent depends on the analytical technique (GC or LC) and the detector being used. libretexts.org

Table 3: Derivatization Reagents for Alcohols

| Reagent | Abbreviation | Derivative Formed | Analytical Advantage | Applicable To | Reference |

|---|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC analysis. researchgate.net | Alcohols, Carboxylic Acids, Amines | researchgate.net |

| Phenyl Isocyanate | PIC | Phenylurethane | Adds a UV-active chromophore for HPLC-UV detection. researchgate.netd-nb.info | Alcohols, Ethoxylated Alcohols | researchgate.net, d-nb.info |

| 1-Naphthoyl Chloride | - | Naphthoyl Ester | Adds a UV-active chromophore for HPLC-UV detection. d-nb.info | Alcohols, Ethoxylated Alcohols | d-nb.info |

Computational and Theoretical Studies of 4 Dodecanol, 6 Ethyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure of molecules. acs.orgqulacs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn reveals insights into its stability and reactivity. abinit.org

For 4-dodecanol, 6-ethyl-, DFT calculations can be employed to optimize its three-dimensional geometry and compute key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In 4-dodecanol, 6-ethyl-, the ESP map would show a region of negative potential (red) around the electronegative oxygen atom of the hydroxyl group, identifying it as a likely site for electrophilic attack. The hydrocarbon chains would exhibit a neutral or slightly positive potential (blue/green), indicating their non-polar, electron-donating nature. This information is critical for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Predicted Electronic Properties of 4-Dodecanol, 6-ethyl- via DFT Calculations Note: These are hypothetical values based on typical calculations for similar long-chain branched alcohols. Actual values would require specific computation.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -9.5 eV | Indicates electron-donating capability (reactivity with electrophiles). |

| LUMO Energy | ~ +4.0 eV | Indicates electron-accepting capability (reactivity with nucleophiles). |

| HOMO-LUMO Gap | ~ 13.5 eV | Suggests high kinetic stability, typical for a saturated alcohol. |

| Dipole Moment | ~ 1.7 D | Arises from the polar C-O and O-H bonds, influencing intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the electronic state of a single molecule, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how molecular conformations change and how molecules interact with their environment. nih.govmdpi.com

For a flexible molecule like 4-dodecanol, 6-ethyl-, which has numerous single bonds, a vast number of conformations are possible. MD simulations can explore this conformational landscape to identify low-energy, stable structures. helsinki.fi The branching from the ethyl group at the 6-position and the dodecanol (B89629) backbone creates significant steric bulk, which will restrict the rotational freedom around nearby bonds compared to a linear alcohol. amazonaws.com

MD simulations are also ideal for studying intermolecular interactions. By simulating 4-dodecanol, 6-ethyl- in a solvent like water or an organic solvent, one can observe how the polar hydroxyl group forms hydrogen bonds and how the non-polar alkyl chains interact via van der Waals forces. rsc.org This is crucial for understanding properties like solubility, aggregation behavior, and how the molecule orients itself at interfaces.

Table 2: Conformational Analysis of 4-Dodecanol, 6-ethyl- from MD Simulations Note: This table presents a conceptual output from an MD simulation, illustrating the types of data obtained.

| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Extended Chain | ~180° (anti) | 0.00 | 65% |

| Partially Folded (Gauche) | ~60° (gauche+) | 0.95 | 15% |

| Partially Folded (Gauche) | ~-60° (gauche-) | 0.98 | 14% |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties and activities of chemicals based on their molecular structure. nih.govmdpi.com QSAR models are statistical correlations between calculated molecular descriptors (numerical representations of chemical structure) and an observed experimental property (e.g., toxicity, biodegradability). unlp.edu.aracademicjournals.org

For 4-dodecanol, 6-ethyl-, a QSAR model could predict its environmental fate and potential ecological impact. Long-chain alcohols (LCOHs) are known to be readily biodegradable, though their branching structure can influence the rate. researchgate.net However, due to continuous use and distribution, they are often detected in wastewater. researchgate.net QSAR models for properties like aqueous solubility, the octanol-water partition coefficient (logP), and biodegradation rates are well-established for alcohols. kg.ac.rs

Based on its structure—a C14 backbone (C12 main chain + C2 ethyl branch) and a secondary alcohol group—a QSAR model would likely predict 4-dodecanol, 6-ethyl- to have very low water solubility and a high logP value, indicating a tendency to partition into organic media and sediments. Its biodegradability would be predicted to be rapid, though potentially slower than its linear isomers due to the branched structure. researchgate.net

Table 3: Key QSAR Descriptors for Predicting Environmental Properties of Alcohols

| Descriptor Class | Example Descriptor | Property Predicted | Relevance to 4-Dodecanol, 6-ethyl- |

|---|---|---|---|

| Topological | Molecular Weight | General physical properties | High MW (214.41 g/mol ) suggests low volatility. |

| Branching Index | Biodegradation, boiling point | The ethyl branch is a key structural feature influencing degradation pathways. | |

| Electronic | Polar Surface Area (PSA) | Solubility, membrane permeability | The PSA is dominated by the hydroxyl group, governing polar interactions. |

Analysis of Steric and Electronic Effects on Reaction Pathways

The reactivity of 4-dodecanol, 6-ethyl- is governed by a combination of steric and electronic effects originating from its specific molecular architecture. The location of the hydroxyl group and the presence of alkyl branching are the dominant factors.

Steric Effects: The hydroxyl group is located at the C4 position, making it a secondary alcohol. The accessibility of this hydroxyl group is hindered by the surrounding propyl group on one side and the long, branched octyl chain on the other. The ethyl group at the C6 position further increases the steric bulk in the vicinity of the reactive center. rsc.org This steric hindrance can significantly impact reaction rates. For example, in acid-catalyzed dehydration or etherification reactions, the approach of a catalyst or another alcohol molecule is impeded, which can lower the reaction rate compared to a less hindered alcohol like 1-dodecanol (B7769020). osti.govtum.de Steric hindrance also influences selectivity, often favoring the formation of elimination (alkene) products over substitution or coupling (ether) products because the transition state for elimination can be less sterically demanding.

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. In 4-dodecanol, 6-ethyl-, the alkyl chains push electron density towards the carbon atom bearing the hydroxyl group (C4). This effect slightly increases the electron density on the oxygen atom and can stabilize a potential carbocation intermediate if one were to form at C4 during a reaction (e.g., via an E1 or SN1 mechanism). The stability of this secondary carbocation would be greater than that of a primary carbocation formed from a terminal alcohol, favoring reaction pathways that proceed through such an intermediate.

Table 4: Predicted Reaction Selectivity for 4-Dodecanol, 6-ethyl- vs. 1-Dodecanol Reaction: Acid-catalyzed dehydration at moderate temperature

| Compound | Primary Product (Predicted) | Secondary Product (Predicted) | Rationale |

|---|---|---|---|

| 4-Dodecanol, 6-ethyl- | Alkenes (Elimination) | Ether (Coupling) | Steric hindrance around the secondary -OH group disfavors the bimolecular etherification pathway. osti.gov |

| 1-Dodecanol | Ether (Coupling) | Alkenes (Elimination) | The primary -OH group is sterically accessible, favoring the bimolecular etherification pathway. osti.gov |

Environmental Fate and Transformation Pathways of 4 Dodecanol, 6 Ethyl

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a key process in the removal of organic compounds from the environment. It involves the breakdown of substances by microorganisms.

The presence or absence of oxygen significantly influences the biodegradation pathways of 4-Dodecanol, 6-ethyl-.

Aerobic Degradation: In the presence of oxygen, the biodegradation of branched-chain alcohols like 4-Dodecanol, 6-ethyl- is generally expected to proceed, although potentially at a slower rate than their linear counterparts. exxonmobilchemical.com Aerobic microorganisms, such as those found in activated sludge, can utilize alcohols as a carbon source. oecd.org The degradation process often involves the oxidation of the alcohol to an aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways like the β-oxidation pathway for further breakdown. researchgate.net However, the branching in the alkyl chain can present a steric hindrance to the enzymes involved, potentially slowing down the degradation process. nih.govcore.ac.uk Studies on similar branched alcohol ethoxylates have shown that while they can be readily biodegradable, the rate and extent can be influenced by the degree of branching. exxonmobilchemical.comresearchgate.net

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, the degradation of branched alcohols is generally less favorable and proceeds at a much slower rate, if at all. nih.gov Research on branched alcohol ethoxylates has indicated that alkyl branching has a more detrimental effect on anaerobic degradability compared to aerobic degradability. nih.govcore.ac.uk The initial step of anaerobic degradation, which often involves the shortening of the carbon chain, can be sterically hindered by the alkyl branching. nih.gov While linear alcohols like dodecanol (B89629) have shown almost complete mineralization under anaerobic conditions, highly branched structures often show no significant degradation. nih.govcore.ac.uk

The biotransformation of 4-Dodecanol, 6-ethyl- is mediated by specific enzymes produced by various microorganisms.

Microbial production of fatty alcohols relies on the availability of substrates like fatty acyl-CoA and the presence of enzymes to convert these substrates into the desired alcohol. nih.gov The enzymatic conversion is often the key step in the microbial metabolism of these compounds. nih.gov

Several classes of enzymes are involved in the metabolism of alcohols:

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones.

Fatty Acyl-CoA Reductases (FARs): These enzymes are involved in the synthesis of fatty alcohols from fatty acyl-CoAs. nih.gov

The metabolism of branched-chain alcohols can be more complex than that of linear alcohols. The presence of the ethyl group at the 6-position of the dodecanol chain in 4-Dodecanol, 6-ethyl- can influence which enzymes are active and the subsequent metabolic pathway. For instance, the steric hindrance caused by the branching might necessitate the involvement of specialized enzymes or alternative degradation pathways, such as ω-oxidation followed by β-oxidation from both ends of the molecule.

The structure of a molecule, particularly the presence and position of branching, plays a critical role in its biodegradation kinetics.

An inverse relationship between the degree of branching and the rate of biodegradation has been consistently reported for alcohol ethoxylates. exxonmobilchemical.com Highly branched structures tend to degrade more slowly than their linear or less-branched counterparts. exxonmobilchemical.comresearchgate.net This is primarily due to steric hindrance, where the branched alkyl chain physically obstructs the active sites of the degrading enzymes. nih.gov

The position of the branch is also important. For example, branching at the α-carbon (the carbon adjacent to the hydroxyl group) can have a different effect on biodegradability compared to branching further down the alkyl chain. In the case of 4-Dodecanol, 6-ethyl-, the ethyl group is located in the middle of the long dodecyl chain, which could potentially make it more susceptible to initial enzymatic attack compared to a more sterically hindered branch near the functional group. However, once the initial oxidation occurs, the subsequent breakdown of the branched intermediate may still be slower than for a linear intermediate.

Table 1: Effect of Branching on Biodegradation

| Feature | Linear Alcohols | Branched Alcohols (e.g., 4-Dodecanol, 6-ethyl-) |

|---|---|---|

| Biodegradation Rate | Generally faster | Generally slower exxonmobilchemical.com |

| Aerobic Degradation | Readily biodegradable oecd.org | Can be biodegradable, but kinetics are slower exxonmobilchemical.com |

| Anaerobic Degradation | Can be mineralized nih.gov | Often recalcitrant or very slow to degrade nih.gov |

| Mechanism of Inhibition | Less steric hindrance | Steric hindrance to enzymatic attack nih.gov |

Enzymatic Biotransformations and Microbial Metabolism

Environmental Distribution and Partitioning Behavior in Multi-Compartment Models

The way 4-Dodecanol, 6-ethyl- distributes itself among different environmental compartments (air, water, soil, and sediment) is governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Multi-compartment models, like the Mackay Level I model, can predict the initial partitioning of a chemical. For a long-chain alcohol like dodecanol, which has low water solubility and a relatively high Kow, it is expected to partition significantly to soil and sediment. oecd.org

Air: Due to its relatively low vapor pressure, a significant portion is not expected to reside in the atmosphere.

Water: Its low water solubility limits its concentration in the aqueous phase. wikipedia.org

Soil and Sediment: Due to its lipophilic (fat-loving) nature, it will tend to adsorb to organic matter in soil and sediment. This partitioning to solid phases can reduce its bioavailability for microbial degradation but also limit its transport in water. Gas-wall partitioning studies on similar long-chain alcohols have shown that they have a tendency to partition to surfaces. tandfonline.com

The partitioning behavior is dynamic. While a compound might initially partition to one compartment, processes like volatilization from water or leaching from soil can lead to its redistribution over time.

Identification of Environmental Transformation Products and Metabolites

The degradation of 4-Dodecanol, 6-ethyl- will result in the formation of various transformation products and metabolites.

Biodegradation Metabolites:

Under aerobic conditions , the initial oxidation product would likely be the corresponding aldehyde, 6-ethyl-4-dodecanal , followed by the carboxylic acid, 6-ethyl-4-dodecanoic acid . These intermediates would then be further broken down.

In the case of branched alcohol ethoxylates, transformation products can include other alcohols and carboxylic acids. nih.gov For example, a 2-ethyl-branched alcohol ethoxylate was found to be transformed into (2-ethyl-hexyloxy)-acetate, which was resistant to further anaerobic degradation. nih.gov

The ultimate biodegradation products of aliphatic alcohols are carbon dioxide and water. usda.gov

Abiotic Degradation Products:

Photolysis with hydroxyl radicals could lead to a variety of oxidized products, although specific products for 4-Dodecanol, 6-ethyl- are not documented.

Hydrolysis is not expected to be a significant pathway, and therefore, hydrolysis products are unlikely to be formed in meaningful quantities.

Identifying these transformation products is important because they may have different toxicological and environmental fate characteristics than the parent compound. For example, some metabolites of alkylphenol ethoxylates have been found to be more toxic and persistent than the original surfactant. mst.dk

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Dodecanol, 6-ethyl- |

| 1-Dodecanol (B7769020) |

| 2-Ethyl-hexanoic acid |

| 3-Methyl-valeric acid |

| (2-ethyl-hexyloxy)-acetate |

| Iso-tridecanol |

| Dodecanal |

| Dodecanoic acid |

| 1-Bromododecane |

| 6-ethyl-4-dodecanal |

| 6-ethyl-4-dodecanoic acid |

Advanced Applications and Research Frontiers for Branched Secondary Dodecanols

Role in Advanced Materials Science and Engineering

The unique molecular architecture of branched secondary dodecanols like 4-Dodecanol, 6-ethyl- offers potential for their use in the synthesis and modification of advanced materials.

As Monomers or Modifiers in Polymer Synthesis

Long-chain alcohols, including dodecanols, can serve as initiators or chain transfer agents in polymerization reactions. rsc.orgatamankimya.com For instance, 1-dodecanol (B7769020) has been utilized as an initiator in the ring-opening polymerization of cyclic esters to synthesize biodegradable polymers like polyglycolide. rsc.org The alcohol initiates the polymerization, and its structure becomes incorporated into the final polymer chain, influencing its properties.

Development of High-Performance Lubricants and Biolubricants

The lubrication industry is a significant area where branched alcohols find application due to their favorable low-temperature properties. exxonmobilchemical.com The branched structure disrupts the regular packing of the molecules, leading to a lower melting point and pour point compared to linear alcohols. exxonmobilchemical.com This is a critical attribute for lubricants operating in a wide range of temperatures.

Research on blends of dodecanol (B89629) with hydrocarbon lubricants has shown a reduction in friction under high pressure. nih.govacs.org The addition of dodecanol can lead to the formation of a low-friction, solidified phase within the contact zone, thereby reducing wear and improving efficiency. nih.govacs.org While this research focused on 1-dodecanol, the principles can be extended to branched isomers like 4-Dodecanol, 6-ethyl-. The ethyl group in its structure would further enhance the low-temperature fluidity, making it a promising candidate for high-performance lubricants and potentially biodegradable lubricants, given its fatty alcohol nature. d-nb.info The use of branched fatty alcohols in lubricant formulations is an active area of research, with a focus on improving fuel efficiency and reducing environmental impact. nih.govacs.orgd-nb.info

| Property | 1-Dodecanol (Linear) | Branched Dodecanol (e.g., Exxal™ 13) |

| Pour Point | ~20°C | < -40°C |

| Table 1: Comparison of Pour Points for Linear vs. Branched Dodecanols. This table illustrates the significant depression of the pour point in branched dodecanols compared to their linear counterparts, a key property for lubricant applications. exxonmobilchemical.com |

Specialty Solvents and Co-solvents in Industrial Processes

Branched alcohols can act as powerful solvents and co-solvents in various industrial applications, including inks, coatings, and metal extraction. exxonmobilchemical.com Their branched structure often enhances their solvency power for a range of substances. exxonmobilchemical.com Dodecanols, in general, are used as special solvents in industries such as agriculture, metal processing, and cosmetics.